molecular formula C11H13N3O B11895714 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one

Cat. No.: B11895714
M. Wt: 203.24 g/mol
InChI Key: XQVPTDDPYURGLK-UHFFFAOYSA-N
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Description

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions to form the quinazolinone core

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it modulates a receptor, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the amino, ethyl, and methyl substituents.

    8-aminoquinazolin-4(3H)-one: Lacks the ethyl and methyl groups.

    3-ethyl-2-methylquinazolin-4(3H)-one: Lacks the amino group.

Uniqueness

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the amino group at the 8-position, along with the ethyl and methyl groups, may enhance its binding affinity to biological targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

8-amino-3-ethyl-2-methylquinazolin-4-one

InChI

InChI=1S/C11H13N3O/c1-3-14-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h4-6H,3,12H2,1-2H3

InChI Key

XQVPTDDPYURGLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=CC=C2N)C

Origin of Product

United States

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